Methyl 1H-imidazole-5-carboxylate hydrochloride
Description
Methyl 1H-imidazole-5-carboxylate hydrochloride (CAS: 127607-71-0) is a heterocyclic organic compound with the molecular formula C₅H₇ClN₂O₂ and a molecular weight of 162.57 g/mol. It is primarily utilized in research settings for structural and pharmacological studies due to its imidazole core, a motif prevalent in bioactive molecules . The compound is provided as a high-purity (>95%) solution or solid, requiring storage at room temperature in sealed containers to prevent moisture absorption. Its solubility varies across solvents (e.g., DMSO, ethanol), necessitating tailored preparation methods for experimental use .
Properties
IUPAC Name |
methyl 1H-imidazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h2-3H,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBHRZLXUXMYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668446 | |
| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127607-71-0 | |
| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 65–70°C |
| Reaction Time | 4 hours |
| Purity (HPLC) | >95% |
| Recrystallization | Methanol |
Advantages : High yield, minimal byproducts.
Limitations : Requires careful handling of gaseous HCl.
Fischer Esterification with Sulfuric Acid
A classical approach using sulfuric acid as a catalyst.
Procedure:
Optimization Insights:
-
Catalyst Load : 10–15% v/v H₂SO₄ maximizes conversion.
-
Scale-Up : Industrial batches use continuous distillation to remove water, shifting equilibrium toward ester formation.
Thionyl Chloride-Mediated Esterification
A high-efficiency method employing SOCl₂ for in-situ acid chloride formation.
Procedure:
Reaction Mechanism:
Advantages : Near-quantitative yield, suitable for bulk production.
Safety Note : SOCl₂ is moisture-sensitive; reactions require anhydrous conditions.
Cyclization of α-Chlorooxaloacetate Derivatives
A multi-step route starting from α-chlorooxaloacetic acid diethyl ester.
Procedure:
Industrial Adaptation:
Microwave-Assisted Synthesis
Modern approach reducing reaction time significantly.
Procedure:
Comparative Data:
| Method | Time | Yield |
|---|---|---|
| Conventional Reflux | 24 hours | 77% |
| Microwave | 15 minutes | 85% |
Characterization and Quality Control
Critical spectroscopic data confirm successful synthesis:
Industrial-Scale Production
Key considerations for manufacturing:
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-imidazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms of imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Methyl 1H-imidazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Comparison with Similar Compounds
Metomidate Hydrochloride
Structure : Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride (CAS: 127607-71-0 derivatives).
Key Differences :
- Substituent : A 1-(1-phenylethyl) group replaces the hydrogen at the imidazole N1 position.
- Pharmacological Activity : Unlike the research-focused target compound, metomidate hydrochloride is a clinically used anesthetic. It exhibits reduced adrenal suppression and enhanced myocardial stability compared to etomidate, attributed to the phenylethyl substitution .
- Regulatory Status : Recognized as a USP reference standard, underscoring its therapeutic validation .
Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride
Structure: Ethyl ester at position 4 with an amino group (C₆H₁₀ClN₃O₂; MW: 191.62). Key Differences:
3-Substituted-1H-Imidazol-5-yl Indole Derivatives
Examples :
- 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8)
- 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9)
Key Differences : - Core Structure : Incorporation of indole moieties instead of a simple carboxylate ester.
Methyl 5-Methyl-1H-Imidazole-4-Carboxylate Hydrochloride
Structure : Methyl group at position 5 and carboxylate at position 4 (C₆H₈N₂O₂).
Key Differences :
Comparative Data Table
Key Findings and Implications
- Substituent Effects : The addition of bulky groups (e.g., phenylethyl in metomidate) enhances pharmacological activity but may reduce solubility. Halogenated derivatives (e.g., Compounds 8–10) improve target binding via hydrophobic interactions .
- Positional Isomerism : Carboxylate placement (C4 vs. C5) significantly impacts hydrogen-bonding networks and crystallinity, relevant for material science and drug formulation .
- Regulatory and Safety Profiles : While methyl 1H-imidazole-5-carboxylate hydrochloride remains a research tool, analogs like metomidate undergo rigorous pharmacopeial testing for clinical use .
Biological Activity
Methyl 1H-imidazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound possesses the molecular formula and a molecular weight of approximately 162.57 g/mol. Its structure features an imidazole ring, which is a key component in many biologically active compounds, particularly those involved in enzyme activity and metabolic processes.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
2. Antitumor Activity
The compound has shown promise in preclinical studies for its antitumor effects. In vitro assays have indicated that it can inhibit the proliferation of several cancer cell lines. For instance, one study reported a significant reduction in cell viability in human cancer cells treated with this compound at concentrations ranging from 10 to 100 µM .
3. Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. The imidazole moiety allows it to interact with various enzymes involved in metabolic pathways, potentially modulating their activity. For example, it has been noted to inhibit certain enzymes related to nucleotide metabolism, which could impact cellular proliferation and survival .
The biological activity of this compound can be attributed to its ability to mimic natural substrates and interact with biological macromolecules:
- Hydrogen Bonding : The imidazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, facilitating competitive inhibition.
- Structural Similarity : Its structural resemblance to histidine and purine derivatives suggests that it may interfere with pathways involving these critical biomolecules .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Q & A
Basic: What are the recommended analytical techniques for assessing the purity and stability of Methyl 1H-imidazole-5-carboxylate hydrochloride in pharmacological studies?
To ensure purity, high-performance liquid chromatography (HPLC) with pharmacopeial reference standards is critical. For stability, monitor degradation under controlled conditions (e.g., temperature, humidity) using spectroscopic methods (FTIR, NMR) to detect structural changes. Pharmacopeial guidelines recommend storing the compound in light-resistant, single-dose containers at controlled room temperature to prevent decomposition .
Basic: How can researchers validate the structural identity of this compound?
Use a combination of mass spectrometry (MS) for molecular weight confirmation and X-ray crystallography for resolving crystal packing and hydrogen-bonding networks. SHELX software (e.g., SHELXL/SHELXS) is widely employed for refining crystal structures, particularly for resolving ambiguities in imidazole ring conformations .
Advanced: How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for imidazole derivatives like this compound?
Hydrogen-bond geometry (bond lengths, angles) derived from X-ray diffraction studies can distinguish between tautomeric forms or protonation states. For example, hydrogen-bonding interactions in zwitterionic imidazole derivatives (e.g., N–H···O and O–H···N patterns) are critical for confirming the dominant tautomer in the solid state. Data from single-crystal studies should be cross-validated with computational simulations (DFT) to resolve discrepancies .
Advanced: What experimental design principles apply when studying synergistic effects of this compound in drug combinations?
The median-effect equation and combination index (CI) method are foundational. Design dose-response matrices to quantify synergism (CI < 1) or antagonism (CI > 1) across varying molar ratios. Use software tools to automate simulations of dose-effect curves and isobolograms. Ensure reproducibility by standardizing cell lines or in vivo models for pharmacological endpoints .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Follow protocols for handling corrosive substances: use PPE (gloves, goggles), work in fume hoods, and avoid skin contact. In case of spills, neutralize with inert absorbents and dispose of waste under federal/state regulations. Note that combustion may release toxic gases (e.g., NOx, HCl), requiring CO₂ or dry chemical extinguishers .
Advanced: How can researchers address discrepancies in reported melting points or solubility profiles of this compound?
Re-evaluate purity via DSC (differential scanning calorimetry) for melting point consistency. For solubility, use standardized solvents (e.g., USP-grade alcohols) and control temperature/pH. Cross-reference with pharmacopeial monographs, which specify acceptance criteria (e.g., 67.0–70.0°C for related imidazole esters) .
Basic: What synthetic routes are reported for this compound analogs?
Common methods include esterification of imidazole-5-carboxylic acid derivatives with methanol under acidic conditions. For example, ethyl analogs are synthesized via nucleophilic substitution of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with ethyl halides, followed by HCl salt formation .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature). Use orthogonal purification methods (e.g., recrystallization followed by column chromatography) and validate consistency via qNMR or chiral HPLC for enantiomeric purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
